LT-540-717

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

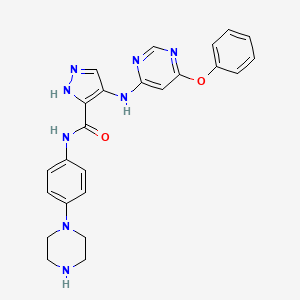

C24H24N8O2 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C24H24N8O2/c33-24(29-17-6-8-18(9-7-17)32-12-10-25-11-13-32)23-20(15-28-31-23)30-21-14-22(27-16-26-21)34-19-4-2-1-3-5-19/h1-9,14-16,25H,10-13H2,(H,28,31)(H,29,33)(H,26,27,30) |

InChI Key |

RSZBDSJQRIEBFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=CC(=NC=N4)OC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of LT-540-717: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LT-540-717 is a novel, orally bioavailable small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a critical driver in certain hematological malignancies, particularly Acute Myeloid Leukemia (AML). Exhibiting potent and selective inhibitory activity against both wild-type FLT3 and clinically relevant mutants, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, this compound represents a promising therapeutic candidate. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its targeted activity, cellular effects, and preclinical efficacy. It is intended to serve as a technical resource for researchers and drug development professionals in the field of oncology and kinase inhibitor research.

Introduction to FLT3 and Its Role in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive activation of the kinase, promoting uncontrolled cell growth and survival.[2] The most common of these activating mutations are internal tandem duplications (ITDs) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[3] These mutations are associated with a poor prognosis, making mutant FLT3 a key therapeutic target in AML.[2] this compound was developed as a potent inhibitor of these mutated forms of FLT3.[4]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the FLT3 kinase. By binding to the ATP-binding pocket of the FLT3 enzyme, it prevents the phosphorylation of FLT3 and its downstream signaling substrates. This targeted inhibition blocks the constitutively active signaling pathways that drive the proliferation and survival of FLT3-mutated cancer cells. The primary mechanism involves the disruption of the PI3K/AKT, RAS/MAPK, and STAT5 signaling cascades, which are crucial for cell cycle progression and the inhibition of apoptosis. The downstream effects of this compound include cell cycle arrest and the induction of programmed cell death (apoptosis) in malignant cells dependent on FLT3 signaling.

Signaling Pathway Diagram

Quantitative Data

In Vitro Potency

This compound demonstrates high potency against both wild-type FLT3 and various clinically significant mutants. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| FLT3 (Wild-Type) | 0.62 |

| FLT3 (ITD, D835V) | <5 |

| FLT3 (ITD, F691L) | <5 |

| FLT3 (D835Y) | <5 |

| FLT3 (D835V) | <5 |

| Table 1: In vitro kinase inhibitory activity of this compound against various FLT3 constructs. Data sourced from. |

Anti-proliferative Activity

The inhibitory effect of this compound on the proliferation of human AML cell lines harboring FLT3 mutations is a key indicator of its cellular efficacy.

| Cell Line | FLT3 Mutation Status | IC50 (nM) |

| MV4-11 | FLT3-ITD | 1.22 |

| Table 2: Anti-proliferative activity of this compound in a FLT3-mutated AML cell line. Data sourced from. |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated significant anti-tumor activity of this compound.

| Animal Model | Dose | Dosing Schedule | Tumor Inhibition Rate |

| AML Xenograft | 25 mg/kg | Once Daily (QD) | 94.18% |

| AML Xenograft | 50 mg/kg | Once Daily (QD) | 93.98% |

| Table 3: In vivo anti-tumor efficacy of this compound. Data sourced from. |

Pharmacokinetic Profile

The oral bioavailability and half-life of this compound have been assessed in preclinical species.

| Species | Bioavailability (F%) | Half-life (T1/2) (hours) |

| Rat | 33.3 | 3.5 |

| Beagle | 72.7 | 11.1 |

| Table 4: Pharmacokinetic parameters of this compound. Data sourced from. |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. Please note: These are generalized methodologies and may not reflect the exact protocols used in the cited studies.

FLT3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding of an inhibitor to the FLT3 kinase.

-

Reagent Preparation : Prepare a 3X solution of FLT3 kinase and a Eu-labeled anti-tag antibody in kinase buffer. Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.

-

Compound Dilution : Serially dilute this compound in DMSO, followed by a further dilution in kinase buffer.

-

Assay Plate Setup : In a 384-well plate, add 5 µL of the diluted compound.

-

Kinase/Antibody Addition : Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Tracer Addition : Add 5 µL of the 3X tracer solution to initiate the binding reaction.

-

Incubation : Incubate the plate for 1 hour at room temperature, protected from light.

-

Data Acquisition : Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.

-

Data Analysis : The decrease in the FRET signal with increasing concentrations of this compound is used to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed MV4-11 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.

-

Compound Treatment : Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization : Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for FLT3 Phosphorylation

This technique is used to detect the phosphorylation status of FLT3 and its downstream targets.

-

Cell Treatment and Lysis : Treat MV4-11 cells with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total-STAT5, phospho-ERK, total-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment : Treat MV4-11 cells with this compound at various concentrations for 48 hours.

-

Cell Harvesting : Collect the cells, including any floating cells, and wash with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition : Analyze the stained cells using a flow cytometer.

-

Data Analysis : Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Experimental Workflow Diagram

Conclusion

This compound is a potent and selective inhibitor of FLT3, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models of FLT3-mutated AML. Its mechanism of action is centered on the direct inhibition of the FLT3 kinase, leading to the blockade of key downstream signaling pathways essential for leukemic cell survival and proliferation. The favorable in vitro and in vivo data, coupled with its oral bioavailability, position this compound as a strong candidate for further clinical development in the treatment of AML and potentially other hematological malignancies driven by FLT3 mutations. This technical guide provides a foundational understanding of its mechanism for researchers and developers in the field.

References

The Discovery and Synthesis of LT-540-717: A Next-Generation FLT3 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

LT-540-717 is a novel, orally bioavailable FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant promise in preclinical models of acute myeloid leukemia (AML).[1] Developed by researchers at China Pharmaceutical University, this compound has shown potent and selective inhibitory activity against both wild-type FLT3 and various clinically relevant mutants, positioning it as a strong candidate for further development in the treatment of AML. This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Rationale

The discovery of this compound stemmed from a focused effort to develop potent and selective FLT3 inhibitors for AML, a hematological malignancy where FLT3 mutations are prevalent and associated with a poor prognosis. The lead compound, identified as 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide, emerged from a series of synthesized and optimized novel FLT3 inhibitors.[1]

Data Presentation

The biological activity and pharmacokinetic properties of this compound are summarized in the tables below.

Table 1: In Vitro Biological Activity of this compound

| Target | IC50 (nM) | Cell Line | Assay Type |

| FLT3 | 0.62 | - | Kinase Assay |

| FLT3-ITD, D835V | - | BaF3 | Antiproliferative Assay |

| FLT3-ITD, F691L | - | BaF3 | Antiproliferative Assay |

| FLT3-D835Y | - | BaF3 | Antiproliferative Assay |

| FLT3-D835V | - | BaF3 | Antiproliferative Assay |

| FLT3-mutation driven AML cells | - | - | Antiproliferative Assay |

Note: Specific IC50 values for mutant FLT3 and AML cell lines were not available in the public abstracts. The original publication "Zhi, Y. et al. Eur J Med Chem 2023, 256: 115448" should be consulted for this detailed data.

Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

| Dose (Oral, QD) | Tumor Inhibition Rate (%) | Body Weight Impact |

| 25 mg/kg | 94.18 | No obvious impact |

| 50 mg/kg | 93.98 | No obvious impact |

Table 3: In Vitro Metabolic Stability of this compound

| System | Parameter | Value |

| Human Liver Microsomes | Metabolic Half-life | 3.1 hours |

| Human Liver Microsomes | Clearance Rate | 7.4 µL/min/mg protein |

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the FLT3 signaling pathway. In AML, mutations in FLT3 lead to its constitutive activation, which in turn aberrantly activates downstream signaling cascades, promoting cell proliferation and survival. By blocking the kinase activity of FLT3, this compound effectively shuts down these oncogenic signals.

Caption: Inhibition of the FLT3 signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are outlined in the primary publication. The following provides a general overview of the methodologies likely employed, based on standard practices in the field.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide is available in the supplementary information of the referenced paper. The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates.

Caption: General workflow for the synthesis of this compound.

FLT3 Kinase Assay

The inhibitory activity of this compound against FLT3 and its mutants was likely determined using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption.

Cell Proliferation Assays

The antiproliferative effects of this compound were assessed in various cell lines, including BaF3 cells engineered to express different FLT3 mutants and AML cell lines with endogenous FLT3 mutations. Standard methods such as MTT or CellTiter-Glo assays would be used to measure cell viability after treatment with the compound.

In Vivo Xenograft Model

The in vivo efficacy of this compound was evaluated in a mouse xenograft model using the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation.[1] Tumor-bearing mice were treated orally with this compound, and tumor growth was monitored over time.

Metabolic Stability Assay

The metabolic stability of this compound was assessed by incubating the compound with human liver microsomes and measuring its degradation over time using liquid chromatography-mass spectrometry (LC-MS).[1]

Conclusion

This compound is a potent and orally bioavailable FLT3 inhibitor with a promising preclinical profile. Its strong activity against various FLT3 mutations, significant in vivo efficacy, and favorable metabolic stability make it a compelling candidate for further investigation as a targeted therapy for acute myeloid leukemia. The detailed experimental data and protocols provided in the primary publication by Zhi et al. will be invaluable for researchers and drug developers in the field.

References

Unveiling the Target: A Technical Guide to the Biological Profile of LT-540-717

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification and characterization of LT-540-717, a novel and potent small molecule inhibitor. The information presented herein is synthesized from publicly available data and is intended to provide a detailed understanding of its mechanism of action and preclinical efficacy.

Executive Summary

This compound has been identified as a highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key receptor tyrosine kinase implicated in the pathogenesis of acute myeloid leukemia (AML).[1][2][3] With a nanomolar inhibitory concentration, this compound demonstrates significant activity against both wild-type and various clinically relevant mutant forms of FLT3.[1][2] Preclinical studies have showcased its potent anti-proliferative effects in FLT3-driven cancer cells and significant tumor growth inhibition in in vivo models, underscoring its potential as a promising therapeutic candidate for AML.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| FLT3 (Wild-Type) | 0.62 |

Data synthesized from publicly available research abstracts.

Table 2: Activity of this compound Against Common FLT3 Mutations

| FLT3 Mutant | Activity |

| FLT3-ITD (D835V) | Inhibitory Activity |

| FLT3-ITD (F691L) | Inhibitory Activity |

| FLT3 (D835Y) | Inhibitory Activity |

| FLT3 (D835V) | Inhibitory Activity |

Specific IC50 values for mutant forms were not publicly available in the initial search. The table indicates demonstrated inhibitory activity.

Table 3: In Vitro and In Vivo Pharmacological Properties of this compound

| Parameter | Value | Species |

| Metabolic Half-life | 3.1 hours | Human Liver Microsomes |

| Tumor Growth Inhibition Rate (25 mg/kg, oral, once daily) | 94.18% | Mouse (MV4-11 Xenograft) |

| Tumor Growth Inhibition Rate (50 mg/kg, oral, once daily) | 93.98% | Mouse (MV4-11 Xenograft) |

Data extracted from preclinical study reports.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3. In AML, activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and differentiation arrest. This compound binds to the ATP-binding pocket of FLT3, preventing the phosphorylation of its downstream targets and thereby abrogating the aberrant signaling cascade.

Caption: FLT3 signaling pathway and inhibition by this compound.

Experimental Protocols

While the full experimental details from the primary publication were not accessible, this section outlines standard methodologies typically employed for the biological target identification and characterization of a kinase inhibitor like this compound.

Kinase Inhibition Assay (In Vitro)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FLT3 and a panel of other kinases for selectivity profiling.

-

Methodology: A common method is a biochemical assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Recombinant human FLT3 kinase is incubated with a specific substrate (e.g., a biotinylated peptide) and ATP in a reaction buffer.

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added.

-

Phosphorylation of the substrate is detected by FRET between the europium and APC.

-

The IC50 value is calculated from the dose-response curve.

-

Cell-Based Proliferation Assays

-

Objective: To assess the anti-proliferative activity of this compound in cancer cell lines harboring FLT3 mutations.

-

Methodology:

-

Human AML cell lines (e.g., MV4-11, MOLM-13, both with FLT3-ITD mutations) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound.

-

After a 72-hour incubation period, cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously inoculated with a human AML cell line such as MV4-11.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at specified doses and schedules.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and weighed, and the tumor growth inhibition rate is calculated.

-

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the identification and preclinical validation of a targeted inhibitor like this compound.

References

- 1. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel multifunctional ligands targeting GABA transporters, butyrylcholinesterase, β-secretase, and amyloid β aggregation as potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

LT-540-717: A Novel FLT3 Inhibitor for Acute Myeloid Leukemia - A Technical Overview of In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for LT-540-717, a novel and potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). The compound has demonstrated significant promise in both laboratory and animal models as a potential therapeutic agent for acute myeloid leukemia (AML), particularly in cases harboring FLT3 mutations. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the compound's mechanism of action and experimental workflow.

Quantitative Data Summary

The following tables present a consolidated view of the in vitro and in vivo data for this compound, facilitating a clear comparison of its activity and properties.

Table 1: In Vitro Activity and Selectivity of this compound

| Parameter | Value | Description |

| FLT3 Inhibition (IC50) | 0.62 nM | Potency in inhibiting the enzymatic activity of the FLT3 kinase. |

| Kinase Selectivity | High | Selective for FLT3 when tested against a panel of 76 tyrosine kinases and 14 CDK family kinases. |

| Inhibitory Profile | Active against multiple FLT3 mutations | Effective against common resistance-conferring mutations including FLT3-ITD (Internal Tandem Duplication), D835V, F691L, and D835Y. |

| Cellular Antiproliferative Activity | Potent | Demonstrated strong antiproliferative effects in BaF3-FLT3-mutant cells and AML cells driven by FLT3 mutations. |

Table 2: In Vitro Metabolic Stability of this compound

| Parameter | Value | System |

| Metabolic Half-life (t½) | 3.1 hours | Human Liver Microsomes |

| Clearance Rate | 7.4 µL/min/mg protein | Human Liver Microsomes |

Table 3: In Vivo Efficacy of this compound in a Mouse Xenograft Model

| Animal Model | Dosing Regimen | Tumor Inhibition Rate | Tolerability |

| MV4-11 Tumor Xenograft | 25 mg/kg, once daily (oral) | 94.18% | Well-tolerated, no significant impact on body weight. |

| MV4-11 Tumor Xenograft | 50 mg/kg, once daily (oral) | 93.98% | Well-tolerated, no significant impact on body weight. |

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro and in vivo studies of this compound.

In Vitro Studies

2.1.1. FLT3 Kinase Inhibition Assay The half-maximal inhibitory concentration (IC50) of this compound against FLT3 was determined using a biochemical assay. This typically involves incubating the recombinant FLT3 kinase domain with a specific substrate and ATP. The inhibitory effect of this compound is measured by quantifying the reduction in substrate phosphorylation, often through methods like ELISA or radiometric assays, across a range of compound concentrations.

2.1.2. Kinase Selectivity Profiling To assess the selectivity of this compound, its inhibitory activity was evaluated against a broad panel of kinases.[1] This involved screening the compound at a fixed concentration against 76 different tyrosine kinases and 14 cyclin-dependent kinases (CDKs).[1] The percentage of inhibition for each kinase is determined to identify off-target effects.

2.1.3. Cell-Based Antiproliferative Assays The antiproliferative activity of this compound was assessed in cell lines expressing mutated forms of FLT3, such as BaF3 cells engineered to express FLT3-ITD or other mutations, and human AML cell lines like MV4-11 which endogenously express FLT3-ITD.[1] Cells were cultured in the presence of varying concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was then measured using a colorimetric assay such as MTT or a fluorescence-based method like CellTiter-Glo. The IC50 values were calculated from the dose-response curves.

2.1.4. Metabolic Stability Assay The metabolic stability of this compound was evaluated in human liver microsomes.[1] The compound was incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C. Aliquots were taken at different time points and the reaction was quenched. The concentration of the remaining parent compound was quantified by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). The metabolic half-life and intrinsic clearance were then calculated from the rate of disappearance of the compound.[1]

In Vivo Studies

2.2.1. Mouse Xenograft Model of AML The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model using MV4-11 human AML cells. Immunocompromised mice (e.g., nude or SCID mice) were inoculated with MV4-11 cells. Once tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at doses of 25 mg/kg and 50 mg/kg once daily. Tumor volume and body weight were measured regularly throughout the study. The tumor inhibition rate was calculated by comparing the change in tumor volume in the treated groups to the vehicle control group at the end of the study.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experiments.

Caption: Mechanism of action of this compound in inhibiting FLT3 signaling pathways.

Caption: Workflow for the in vivo efficacy study of this compound.

References

The Safety and Toxicity Profile of LT-540-717: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LT-540-717 is a potent, orally bioavailable inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in the treatment of Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity data on this compound. The information presented herein is intended to support further research and development of this compound. Preclinical data suggests that this compound is well-tolerated in in vivo models at therapeutically effective doses. This document summarizes the key findings from toxicology studies and outlines the general experimental protocols relevant to the preclinical safety assessment of a compound of this class.

Introduction

This compound, a pyrazole-carboxamide derivative, has demonstrated significant efficacy in preclinical models of AML, particularly those harboring FLT3 mutations. As with any investigational new drug, a thorough understanding of its safety and toxicity profile is paramount for its progression to clinical evaluation. This guide synthesizes the available non-clinical safety data and provides context through standardized experimental methodologies.

In Vivo Safety and Tolerability

Preclinical in vivo studies are crucial for assessing the overall safety of a drug candidate in a whole-organism system. The primary available in vivo safety data for this compound comes from xenograft studies in mice.

Acute Toxicity

While a specific single-dose acute toxicity study for this compound has not been detailed in publicly available literature, a related compound, FN-1501, has an acute lethal dose (LD50) in mice of 186 mg/kg, suggesting a better safety profile than the comparator, AT7519 (LD50: 32 mg/kg)[1].

Repeat-Dose Toxicity in Efficacy Studies

In a mouse xenograft model using the MV4-11 human AML cell line, oral administration of this compound was well-tolerated at doses that produced significant anti-tumor activity.[2]

Table 1: Summary of In Vivo Tolerability of this compound in a Mouse Xenograft Model [2]

| Dose Level (Oral, Once Daily) | Tumor Inhibition Rate | Observed Side Effects |

| 25 mg/kg | 94.18% | No obvious impact on body weight |

| 50 mg/kg | 93.98% | No obvious impact on body weight |

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of this compound are not publicly available. The following sections describe standardized and commonly accepted methodologies for key preclinical toxicology assessments.

In Vivo Xenograft Tolerability Study

This protocol outlines a general approach for assessing tolerability during an efficacy study, similar to the one described for this compound.

Objective: To evaluate the general health and tolerability of this compound in tumor-bearing mice.

Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are inoculated with a human AML cell line harboring an FLT3 mutation (e.g., MV4-11).

Dosing: Once tumors are established, animals are randomized into vehicle control and treatment groups. This compound is administered orally, once daily, at predefined doses (e.g., 25 mg/kg and 50 mg/kg).

Monitoring Parameters:

-

Body Weight: Measured daily or at least three times per week. Significant weight loss (typically >15-20%) is a key indicator of toxicity.

-

Clinical Observations: Animals are observed daily for any signs of distress, including changes in posture, activity, fur texture, and behavior.

-

Tumor Volume: Measured regularly to assess efficacy.

-

Survival: Monitored throughout the study.

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or if animals in the treatment groups show signs of excessive toxicity.

In Vivo Xenograft Study Workflow

Genotoxicity Assessment

Genotoxicity assays are critical for determining if a compound can cause genetic damage. The Ames test is a standard initial screen for mutagenicity.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Procedure: The bacterial strains are exposed to various concentrations of this compound. The mixture is then plated on a minimal agar medium lacking histidine.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Cardiovascular Safety Pharmacology

Cardiovascular safety is a major consideration in drug development. The hERG assay is a key in vitro screen for assessing the potential of a drug to cause QT interval prolongation, which can lead to life-threatening arrhythmias.

hERG (human Ether-à-go-go-Related Gene) Assay

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a primary cause of drug-induced QT prolongation.

Methodology:

-

Cell System: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the hERG channel are used.

-

Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.

-

Procedure: The cells are exposed to a range of concentrations of this compound. The effect on the hERG current is measured and compared to the baseline current and a vehicle control.

-

Evaluation: The concentration of this compound that causes 50% inhibition of the hERG current (IC50) is determined. A lower IC50 value indicates a higher risk of QT prolongation.

Signaling Pathway Inhibition

This compound is a potent inhibitor of the FLT3 signaling pathway. Understanding this pathway is crucial for interpreting both efficacy and potential on-target toxicities.

Inhibition of FLT3 Signaling by this compound

Conclusion

The available preclinical data for this compound suggests a favorable safety profile at doses that are efficacious in in vivo models of AML. The compound was well-tolerated in a mouse xenograft study with no significant adverse effects on body weight observed. While detailed protocols for specific toxicology studies on this compound are not publicly available, this guide provides an overview of the standard methodologies used to assess the safety of such compounds. Further comprehensive preclinical toxicology studies, including genotoxicity and cardiovascular safety assessments, will be essential for the continued development of this compound as a potential therapeutic agent for AML.

References

In-Depth Technical Guide: LT-540-717 Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for LT-540-717, a novel and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). The information presented is collated from publicly available preclinical data, primarily from the foundational study by Zhi, Y. et al., published in the European Journal of Medicinal Chemistry (2023).

Pharmacodynamic Profile

This compound demonstrates potent and selective inhibitory activity against FLT3, a key driver in certain types of acute myeloid leukemia (AML). Its efficacy has been established through both enzymatic and cell-based assays.

Enzymatic and Cellular Activity

The core pharmacodynamic characteristic of this compound is its nanomolar-range inhibition of FLT3. The compound has also been tested against various clinically relevant FLT3 mutations, showcasing its potential to overcome some forms of resistance.

| Parameter | Value | Target/Cell Line | Description |

| IC50 | 0.62 nM | FLT3 | The half maximal inhibitory concentration against the FLT3 enzyme, indicating high potency. |

| Inhibitory Activity | Effective | FLT3 (ITD, D835V) | Demonstrates activity against the internal tandem duplication mutation combined with a tyrosine kinase domain (TKD) mutation. |

| Inhibitory Activity | Effective | FLT3 (ITD, F691L) | Shows efficacy against the ITD mutation in combination with another TKD mutation. |

| Inhibitory Activity | Effective | FLT3 (D835Y) | Active against this common TKD mutation. |

| Inhibitory Activity | Effective | FLT3 (D835V) | Active against another prevalent TKD mutation. |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a preclinical mouse xenograft model using the human AML cell line MV4-11, which harbors an FLT3-ITD mutation.

| Animal Model | Dosing Regimen | Tumor Inhibition Rate | Observations |

| MV4-11 Xenograft | 25 mg/kg, once daily (oral) | 94.18% | Significant inhibition of tumor growth was observed at this dose. |

| MV4-11 Xenograft | 50 mg/kg, once daily (oral) | 93.98% | A higher dose did not result in a significant increase in tumor inhibition, suggesting a plateau in efficacy at the tested doses. The compound was well-tolerated with no obvious impact on body weight. |

Pharmacokinetic Profile

Initial pharmacokinetic characterization of this compound has been performed using in vitro methods to assess its metabolic stability.

| Parameter | Value | System | Description |

| Metabolic Half-life (t1/2) | 3.1 hours | Human Liver Microsomes | This provides an early indication of the compound's stability in the presence of metabolic enzymes. |

| Clearance Rate | 7.4 µL/min/mg protein | Human Liver Microsomes | This measurement of metabolic clearance in a key metabolizing organ system helps to predict in vivo clearance. |

Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not publicly accessible, the following methodologies are standard for the assessments performed on this compound.

In Vitro FLT3 Kinase Assay

A typical biochemical assay to determine the IC50 value would involve a recombinant human FLT3 kinase. The assay would measure the phosphorylation of a substrate in the presence of varying concentrations of this compound. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using radiolabeled ATP.

Cell-Based Proliferation Assays

To assess the anti-proliferative activity against different FLT3 mutations, Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are commonly engineered to express human FLT3 with various mutations. These cells are then cultured with a range of concentrations of this compound. Cell viability is typically measured after 72 hours using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

In Vitro Metabolic Stability Assay

The metabolic stability of this compound was likely assessed by incubating the compound at a known concentration (e.g., 1 µM) with human liver microsomes and a co-factor cocktail including NADPH. Aliquots would be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction would be quenched. The remaining concentration of this compound would be quantified using liquid chromatography-mass spectrometry (LC-MS/MS). The half-life and clearance rate are then calculated from the disappearance of the parent compound over time.

MV4-11 Xenograft Mouse Model

For the in vivo efficacy study, immunodeficient mice (e.g., NOD/SCID or BALB/c nude) would be subcutaneously inoculated with MV4-11 cells. Once tumors reach a palpable size (e.g., 100-200 mm³), the mice would be randomized into vehicle control and treatment groups. This compound would be formulated for oral administration (e.g., in a solution of 0.5% methylcellulose) and administered daily. Tumor volume and body weight would be measured regularly (e.g., twice weekly). The tumor inhibition rate is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a probable experimental workflow for its in vivo evaluation.

An In-depth Technical Guide to the Solubility and Stability Testing of the Hypothetical Compound LT-540-717

Disclaimer: The compound "LT-540-717" is a hypothetical designation for an early-stage small molecule drug candidate. The following guide is based on established principles and standard protocols within the pharmaceutical industry for the pre-formulation and characterization of new chemical entities (NCEs).

Introduction

The successful development of a new chemical entity (NCE) into a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These characteristics profoundly influence a drug's bioavailability, manufacturability, and shelf-life, ultimately impacting its safety and efficacy. This guide provides a comprehensive overview of the core experimental protocols for assessing the aqueous solubility and chemical stability of the hypothetical NCE, this compound. The methodologies and data presented herein are intended to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the early-stage characterization of small molecule drug candidates.

The protocols outlined are aligned with industry best practices and draw upon guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The guide covers both kinetic and thermodynamic solubility assessments to inform lead optimization and pre-formulation activities.[1][2][3][4] Additionally, it details a suite of forced degradation studies designed to elucidate the intrinsic stability of this compound and to support the development of a stability-indicating analytical method.[5]

Solubility Characterization

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. Early assessment of this property is crucial for guiding formulation strategies. Both kinetic and thermodynamic solubility are evaluated to provide a comprehensive profile. Kinetic solubility measures the concentration of a compound in solution after being introduced from a DMSO stock, reflecting a non-equilibrium state, while thermodynamic solubility represents the true equilibrium solubility of the solid form of the compound.

Experimental Protocol: Kinetic Solubility Assay

This assay is a high-throughput method used in early discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates (polypropylene for compound storage, clear for reading)

-

Automated liquid handler (optional)

-

Plate shaker

-

UV-Vis microplate reader or HPLC-UV system

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Buffer: Transfer 2 µL of each DMSO concentration into a new 96-well plate. Add 198 µL of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.

-

Precipitation Assessment: Measure the turbidity of each well using a nephelometer or by measuring absorbance at 620 nm in a plate reader.

-

Quantification: To determine the concentration of the dissolved compound, filter the samples through a 0.45 µm filter plate. Analyze the filtrate by HPLC-UV or UV-Vis spectroscopy against a standard curve prepared in a 1% DMSO/PBS solution.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound and is considered the gold standard for solubility measurement.

Materials:

-

This compound (solid powder)

-

Series of aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV system

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to 1 mL of each selected aqueous buffer in a glass vial. This ensures a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to 25°C. Shake the samples for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After 24 hours, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Dilution and Analysis: Dilute the supernatant with the appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV method against a standard curve.

Data Presentation: Solubility of this compound

The following tables summarize hypothetical solubility data for this compound.

Table 1: Kinetic and Thermodynamic Solubility of this compound at pH 7.4

| Assay Type | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | 85.2 | 193.6 |

| Thermodynamic | 45.8 | 104.1 |

Table 2: pH-Dependent Thermodynamic Solubility of this compound

| pH of Buffer | Buffer System | Solubility (µg/mL) |

| 1.2 | 0.1 N HCl | 150.7 |

| 4.5 | Acetate | 98.3 |

| 6.8 | Phosphate | 52.1 |

| 7.4 | Phosphate | 45.8 |

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance, which can help in understanding its intrinsic stability and in developing stability-indicating analytical methods. These studies are a key component of the stability testing guidelines issued by the ICH.

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the overall workflow for the characterization of this compound.

Caption: Overall workflow for solubility and stability testing of this compound.

General Protocol for Forced Degradation

Materials:

-

This compound

-

Acetonitrile (ACN) and Water, HPLC grade

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated stability chambers (thermal and photostability)

-

pH meter

-

HPLC system with a photodiode array (PDA) detector

Methodology:

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., 50:50 ACN:Water).

-

Stress Conditions: For each condition, mix the stock solution with the stressor solution. A control sample (drug substance in solvent without stressor) should be run in parallel. The goal is to achieve 5-20% degradation.

-

Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C. Neutralize samples with an equivalent amount of acid before analysis.

-

Oxidation: Mix with 3% H₂O₂ and keep at room temperature.

-

Photostability: Expose the solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Thermal Stress: Expose the solid drug substance and the solution to dry heat at 80°C.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Analyze all samples using a stability-indicating HPLC-PDA method. The method should be capable of separating the parent peak from all degradation products. Peak purity analysis should be performed to ensure there is no co-elution.

Data Presentation: Stability of this compound

The following table summarizes hypothetical forced degradation data for this compound.

Table 3: Forced Degradation of this compound after 24 hours

| Stress Condition | % this compound Remaining | Number of Degradants | Major Degradant (RT, min) |

| Control (RT) | 99.8 | 0 | - |

| 0.1 M HCl, 60°C | 85.3 | 2 | 4.2 |

| 0.1 M NaOH, 60°C | 78.9 | 3 | 3.8, 5.1 |

| 3% H₂O₂, RT | 92.1 | 1 | 6.5 |

| Thermal (80°C, solution) | 96.5 | 1 | 7.2 |

| Photostability (ICH Q1B) | 89.7 | 2 | 4.8 |

Visualization of Stability Testing Workflow

The following diagram provides a detailed logical flow for the forced degradation study.

Caption: Logical workflow for the forced degradation study of this compound.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of the hypothetical NCE, this compound. The detailed protocols for kinetic and thermodynamic solubility, alongside the comprehensive approach to forced degradation studies, are designed to generate critical data that will inform downstream drug development activities. The presented data, while hypothetical, illustrates the expected outcomes of such studies and highlights the importance of structured data presentation. By adhering to these methodologies, drug development professionals can build a robust physicochemical profile of their drug candidates, enabling informed decision-making and mitigating risks in the path towards clinical development.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a critical target in the treatment of Acute Myeloid Leukemia (AML), with mutations in this receptor tyrosine kinase being prevalent and associated with poor prognosis. This technical guide provides a comprehensive overview of LT-540-717, a novel and potent FLT3 inhibitor, and its related compounds. We delve into its mechanism of action, structure-activity relationships, and preclinical data. This document also outlines detailed experimental protocols for the evaluation of similar compounds and visualizes key signaling pathways and experimental workflows to aid in the research and development of next-generation FLT3 inhibitors.

Introduction to FLT3 as a Therapeutic Target in AML

Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The Fms-like tyrosine kinase 3 (FLT3) receptor plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant portion of AML patients, FLT3 is constitutively activated through mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD). These mutations lead to uncontrolled cell proliferation and are associated with a poor clinical outcome, making FLT3 an attractive target for therapeutic intervention.

This compound: A Potent, Orally Bioavailable FLT3 Inhibitor

This compound is a novel, orally bioavailable FLT3 inhibitor identified as a promising candidate for the treatment of AML. It demonstrates potent enzymatic inhibitory activity against FLT3 with an IC50 value of 0.62 nM.

Preclinical Data Summary

This compound has shown significant efficacy in preclinical models of FLT3-mutant AML.

| Parameter | Value | Notes |

| FLT3 IC50 | 0.62 nM | Enzymatic assay |

| Metabolic Half-life | 3.1 hours | Human liver microsomes |

| Clearance Rate | 7.4 µL/min/mg protein | Human liver microsomes |

| In Vivo Efficacy | 94.18% tumor inhibition | MV4-11 xenograft model, 25 mg/kg daily oral dose |

Related Compounds and Analogs

The development of this compound was initiated from the lead compound FN-1501 . FN-1501 is a potent inhibitor of both FLT3 and Cyclin-Dependent Kinases (CDKs).

FN-1501: A Dual FLT3/CDK Inhibitor

FN-1501 exhibits potent inhibitory activity against FLT3 and several CDKs, which are key regulators of the cell cycle. This dual-targeting mechanism may offer a broader anti-leukemic activity.

| Target | IC50 (nM) |

| FLT3 | 0.28 |

| CDK2/cyclin A | 2.47 |

| CDK4/cyclin D1 | 0.85 |

| CDK6/cyclin D1 | 1.96 |

FN-1501 has demonstrated the ability to suppress the phosphorylation of downstream signaling proteins including FLT3, STAT5, ERK, and AKT, leading to the induction of apoptosis in cancer cells.

Signaling Pathways

Mutated FLT3 constitutively activates downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, and leads to increased STAT5 activation. These pathways promote cell proliferation and survival. This compound, by inhibiting FLT3, effectively blocks these aberrant signaling cascades.

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of FLT3 inhibitors like this compound.

In Vitro FLT3 Kinase Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the FLT3 kinase.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent like DMSO. Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Reaction Setup: In a microplate, add the FLT3 enzyme, the test compound at various concentrations, and the substrate.

-

Initiation: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using commercially available kits that convert ADP to a detectable signal (e.g., luminescence).

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This protocol is used to assess the effect of the inhibitor on the phosphorylation status of FLT3 and its downstream target STAT5 in AML cells.

Protocol:

-

Cell Culture and Treatment: Culture an FLT3-mutant AML cell line (e.g., MV4-11) and treat with various concentrations of the test compound for a specified duration.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for electrophoresis.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model using an AML cell line.

Protocol:

-

Cell Implantation: Subcutaneously implant a human AML cell line with an FLT3 mutation (e.g., MV4-11) into immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomly assign the tumor-bearing mice to different treatment groups, including a vehicle control group. Administer the test compound (e.g., this compound) and the vehicle according to the specified dose and schedule (e.g., daily oral gavage).

-

Efficacy and Toxicity Assessment: Monitor tumor volume and the body weight of the mice regularly. At the end of the study, calculate the tumor growth inhibition for each treatment group.

-

Pharmacokinetic and Pharmacodynamic Analysis (Optional): Collect blood and tumor samples at various time points to analyze drug concentrations and target modulation (e.g., by western blot).

Conclusion

This compound is a highly potent and orally bioavailable FLT3 inhibitor with promising preclinical activity against FLT3-mutant AML. Its development from the dual FLT3/CDK inhibitor FN-1501 highlights a successful lead optimization strategy. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field of AML drug discovery and development, facilitating the evaluation and advancement of new therapeutic agents targeting the FLT3 signaling pathway. Further investigation into the efficacy and safety of this compound in more advanced preclinical models and ultimately in clinical trials is warranted.

LT-540-717: A Promising Novel FLT3 Inhibitor for Acute Myeloid Leukemia

A Technical Review of Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

LT-540-717 is a novel, orally bioavailable FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant preclinical efficacy in models of FLT3-mutant acute myeloid leukemia (AML).[1] Developed by researchers at China Pharmaceutical University, this compound exhibits potent and selective inhibitory activity against wild-type FLT3 and a range of clinically relevant FLT3 mutations, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1] This technical whitepaper provides a comprehensive review of the currently available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and metabolic stability.

Introduction: The Role of FLT3 in Acute Myeloid Leukemia

Acute myeloid leukemia is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FLT3 gene, which encodes a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitors. The most common of these mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y/V mutation. These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell growth, inhibiting apoptosis, and ultimately contributing to the leukemic phenotype. The development of targeted FLT3 inhibitors has therefore become a primary therapeutic strategy in the management of FLT3-mutant AML.

This compound: Mechanism of Action

This compound is a potent inhibitor of the FLT3 receptor tyrosine kinase.[1] Its primary mechanism of action involves binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways that are critical for cell survival and proliferation in FLT3-mutant AML cells.

Figure 1: Simplified signaling pathway of mutated FLT3 and the inhibitory action of this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against FLT3 kinase and antiproliferative activity against FLT3-mutant cell lines.[1] A summary of the key in vitro data is presented in the table below.

| Parameter | Value | Cell Line/Assay |

| FLT3 Kinase Inhibition (IC50) | 0.62 nM | Kinase Assay |

| Antiproliferative Activity | Potent | BaF3-FLT3-mutant cells |

| Potent | FLT3-mutation driven AML cells | |

| Inhibitory Activity against Acquired Mutations | Promising | FLT3 (ITD, D835V) |

| Promising | FLT3 (ITD, F691L) | |

| Promising | FLT3 (D835Y) | |

| Promising | FLT3 (D835V) |

Table 1: Summary of In Vitro Activity of this compound.[1]

Kinase Selectivity

To assess its selectivity, this compound was evaluated against a panel of 76 tyrosine kinases and a panel of 14 CDK family kinases. The results indicated that this compound is a selective inhibitor of FLT3.

Figure 2: Experimental workflow for determining the kinase selectivity of this compound.

Metabolic Stability

The metabolic stability of this compound was assessed in vitro using human liver microsomes. These studies are crucial for predicting the in vivo pharmacokinetic properties of a drug candidate.

| Parameter | Value |

| Metabolic Half-life | 3.1 hours |

| Clearance Rate | 7.4 µL/min/mg protein |

Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes.

In Vivo Efficacy

The in vivo antitumor activity of this compound was evaluated in a mouse xenograft model using MV4-11 cells, which harbor an FLT3-ITD mutation.

| Animal Model | Treatment | Dosing Schedule | Tumor Inhibition Rate | Body Weight Impact |

| MV4-11 Tumor Mouse Xenograft | This compound (25 mg/kg) | Once-daily oral administration | 94.18% | No obvious impact |

| MV4-11 Tumor Mouse Xenograft | This compound (50 mg/kg) | Once-daily oral administration | 93.98% | No obvious impact |

Table 3: In Vivo Efficacy of this compound in a Mouse Xenograft Model.

The compound was well-tolerated in this model, with no significant impact on the body weight of the animals even at the higher dose, suggesting a favorable safety profile.

Figure 3: Logical flow of the in vivo efficacy study of this compound.

Experimental Protocols

Detailed experimental protocols were reported in the primary literature (Zhi, Y. et al. Eur J Med Chem 2023, 256: 115448). Key methodologies are summarized below:

-

Kinase Inhibition Assay: The IC50 value of this compound against FLT3 was determined using a standard in vitro kinase assay. This typically involves incubating the purified kinase with the inhibitor at various concentrations, ATP, and a substrate. The level of substrate phosphorylation is then measured to determine the extent of kinase inhibition.

-

Cell Proliferation Assays: The antiproliferative activity of this compound was assessed using cell viability assays, such as the MTT or CellTiter-Glo assay. BaF3 cells engineered to express mutant FLT3 and FLT3-mutation-driven AML cell lines were treated with increasing concentrations of the compound, and cell viability was measured after a defined incubation period.

-

Metabolic Stability Assay: The in vitro metabolic stability was determined by incubating this compound with human liver microsomes in the presence of NADPH. The concentration of the compound was measured at different time points using LC-MS/MS to calculate the metabolic half-life and clearance rate.

-

Mouse Xenograft Model: The in vivo efficacy was evaluated in immunodeficient mice bearing tumors derived from the subcutaneous injection of MV4-11 cells. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally at the specified doses, and tumor volume and body weight were monitored regularly throughout the study.

Conclusion

The preclinical data for this compound are highly encouraging, positioning it as a promising therapeutic candidate for AML, particularly for patients with dual FLT3-ITD and TKD mutations. Its potent and selective inhibition of FLT3, favorable in vitro metabolic stability, and significant in vivo antitumor efficacy at well-tolerated doses warrant further investigation and clinical development. Future studies will be necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, in preparation for potential human clinical trials.

References

Methodological & Application

Application Notes and Protocols for LT-540-717 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of LT-540-717, a novel and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, in cell culture experiments. The information is intended to guide researchers in studying the effects of this compound on acute myeloid leukemia (AML) cells harboring FLT3 mutations.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor of FLT3, a receptor tyrosine kinase that is frequently mutated in AML. Constitutive activation of FLT3 due to mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, leads to uncontrolled proliferation and survival of leukemic cells. This compound has demonstrated potent and selective inhibitory activity against wild-type and various mutant forms of FLT3, making it a promising candidate for targeted cancer therapy.

Mechanism of Action

This compound exerts its anti-leukemic effects by binding to the ATP-binding pocket of the FLT3 kinase domain. This competitive inhibition prevents the phosphorylation and subsequent activation of FLT3, thereby blocking its downstream signaling pathways. The primary pathways affected are the PI3K/AKT, RAS/MAPK, and STAT5 pathways, all of which are critical for cell survival, proliferation, and differentiation. By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis in FLT3-mutated AML cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Lines/Target | Notes |

| IC50 (FLT3 Kinase) | 0.62 nM | Recombinant FLT3 Kinase | Demonstrates potent enzymatic inhibition. |

| Antiproliferative IC50 | Not explicitly stated in abstract, but potent against given cell lines. | BaF3-FLT3-mutant cells, FLT3-mutation driven AML cells (e.g., MV4-11) | Indicates strong cellular activity. |

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model

| Animal Model | Cell Line | Treatment Dose & Schedule | Tumor Inhibition Rate | Notes |

| Mouse Xenograft | MV4-11 | 25 mg/kg, once daily, oral | 94.18% | Significant tumor growth inhibition. |

| Mouse Xenograft | MV4-11 | 50 mg/kg, once daily, oral | 93.98% | Well-tolerated with no obvious impact on body weight. |

Signaling Pathway and Experimental Workflow Diagrams

FLT3 Signaling Pathway Inhibition by this compound

Caption: Inhibition of constitutively active FLT3 signaling by this compound.

General Experimental Workflow for Evaluating this compound

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are representative methodologies for studying FLT3 inhibitors in AML cell lines. For the exact experimental conditions used in the original publication by Zhi, Y. et al. (Eur J Med Chem 2023, 256: 115448), it is highly recommended to consult the full research article.

Cell Culture of FLT3-Mutant AML Cell Lines (MV4-11)

Materials:

-

MV4-11 cell line (ATCC® CRL-9591™)

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Sterile cell culture flasks (T-75)

-

Sterile conical tubes (15 mL and 50 mL)

-

CO2 incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare complete growth medium: IMDM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Thaw a cryopreserved vial of MV4-11 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cells at 125 x g for 7 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Maintain the cell culture in a CO2 incubator at 37°C with 5% CO2.

-

Monitor cell density and viability daily. Maintain the cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.

-

Subculture the cells every 2-3 days by transferring a fraction of the cell suspension to a new flask with fresh complete growth medium to maintain the recommended cell density.

Antiproliferative (Cell Viability) Assay

Materials:

-

MV4-11 cells in logarithmic growth phase

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

Multi-channel pipette

-

Plate reader (for absorbance or luminescence)

Procedure:

-

Harvest MV4-11 cells and determine the viable cell concentration using a hemocytometer and Trypan Blue exclusion.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Add 100 µL of the diluted this compound or vehicle control to the appropriate wells to achieve a final volume of 200 µL per well.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

For MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

-

For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response).

Western Blot Analysis of FLT3 Signaling Pathway

Materials:

-

MV4-11 cells

-

This compound

-

Complete growth medium

-

PBS, ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed MV4-11 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach or stabilize overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control for a specified time (e.g., 2-4 hours).

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to ensure equal protein loading. Analyze the band intensities to determine the effect of this compound on the phosphorylation status of FLT3 and its downstream targets.

Application Notes and Protocols for LT-540-717 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LT-540-717 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] Activating mutations in FLT3 are present in approximately 30% of AML patients and are associated with a poor prognosis. This compound has demonstrated significant anti-tumor efficacy in preclinical models of FLT3-mutant AML, making it a promising candidate for further investigation.[1] These application notes provide detailed protocols for the use of this compound in animal models, specifically focusing on the widely used MV4-11 xenograft model.

Mechanism of Action

This compound is an orally bioavailable small molecule that targets the ATP-binding pocket of FLT3, thereby inhibiting its kinase activity. It has shown potent inhibitory activity against wild-type FLT3 and various clinically relevant mutants, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. The inhibition of FLT3 by this compound blocks downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which are crucial for the proliferation and survival of AML cells.[3][4]

FLT3 Signaling Pathway Inhibition by this compound

Caption: Inhibition of FLT3 signaling by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Target | Reference |

| IC₅₀ (FLT3) | 0.62 nM | Recombinant FLT3 Kinase | |

| Antiproliferative Activity | Potent inhibition | BaF3-FLT3-mutant cells | |

| Antiproliferative Activity | Potent inhibition | FLT3-mutation driven AML cells (e.g., MV4-11) |

Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

| Animal Model | Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (%) | Body Weight Impact | Reference |

| MV4-11 Xenograft (Mouse) | 25 mg/kg | 94.18 | No obvious impact | |

| MV4-11 Xenograft (Mouse) | 50 mg/kg | 93.98 | No obvious impact |

Experimental Protocols

Protocol 1: MV4-11 Subcutaneous Xenograft Model in Immunodeficient Mice

This protocol describes the establishment of a subcutaneous xenograft model using the human AML cell line MV4-11, which harbors an FLT3-ITD mutation.

Materials:

-

MV4-11 human biphenotypic B myelomonocytic leukemia cells

-

Immunodeficient mice (e.g., NOD/SCID or SCID, female, 6-8 weeks old)

-

Matrigel® Basement Membrane Matrix

-

Sterile PBS (Phosphate Buffered Saline)

-

Syringes and needles (27G)

-

Calipers

-

Animal housing facility (SPF conditions)

Experimental Workflow:

Caption: Workflow for the MV4-11 xenograft study.

Procedure:

-

Cell Culture: Culture MV4-11 cells in appropriate media and conditions as recommended by the supplier.

-

Cell Preparation for Injection:

-

Harvest cells during their logarithmic growth phase.

-

Wash the cells with sterile PBS and perform a viable cell count (e.g., using trypan blue exclusion).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.

-

-

Animal Inoculation:

-

Anesthetize the mice according to approved institutional protocols.

-